1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid include:
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks both the amino and hydroxyl groups, making it less versatile in chemical reactions. The presence of the amino and hydroxyl groups in this compound makes it unique and more reactive compared to its analogs
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)3-1-6(12,2-4-7)5(13)14/h15H,1-4,12H2,(H,13,14) |
InChI Key |
WMLNROFNNLPEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C(=O)O)N)(C(F)(F)F)O |
Origin of Product |
United States |
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